molecular formula C23H24N6O B4777969 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- CAS No. 921145-27-9

5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-

Cat. No.: B4777969
CAS No.: 921145-27-9
M. Wt: 400.5 g/mol
InChI Key: WEOCSYKFKMNMCI-UHFFFAOYSA-N
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Description

5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Functional Group Introduction:

    Piperazine Ring Formation: The piperazine ring can be introduced via a nucleophilic substitution reaction involving a pyridine derivative and a piperazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the phenylamino or pyridinyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- is studied for its potential as a bioactive molecule

Medicine

The compound is of particular interest in medicinal chemistry due to its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different functional groups.

    Piperazine Derivatives: Compounds with piperazine rings but different substituents.

    Phenylamino Derivatives: Compounds with phenylamino groups but different core structures.

Uniqueness

What sets 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-anilino-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c30-19-10-6-9-18-21(19)22(25-17-7-2-1-3-8-17)27-23(26-18)29-15-13-28(14-16-29)20-11-4-5-12-24-20/h1-5,7-8,11-12H,6,9-10,13-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOCSYKFKMNMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132371
Record name 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921145-27-9
Record name 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921145-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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